![molecular formula C11H14N2O3S B3849945 2-nitro-4-(4-thiomorpholinylmethyl)phenol](/img/structure/B3849945.png)
2-nitro-4-(4-thiomorpholinylmethyl)phenol
Overview
Description
2-nitro-4-(4-thiomorpholinylmethyl)phenol, also known as NTMP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow crystalline solid that has a molecular weight of 337.4 g/mol. NTMP has been shown to possess a wide range of biological activities, making it a promising candidate for drug development and other research applications.
Mechanism of Action
The mechanism of action of 2-nitro-4-(4-thiomorpholinylmethyl)phenol is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. 2-nitro-4-(4-thiomorpholinylmethyl)phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-nitro-4-(4-thiomorpholinylmethyl)phenol has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 2-nitro-4-(4-thiomorpholinylmethyl)phenol has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
2-nitro-4-(4-thiomorpholinylmethyl)phenol has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive. 2-nitro-4-(4-thiomorpholinylmethyl)phenol is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of 2-nitro-4-(4-thiomorpholinylmethyl)phenol is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-nitro-4-(4-thiomorpholinylmethyl)phenol. One area of interest is the development of 2-nitro-4-(4-thiomorpholinylmethyl)phenol-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 2-nitro-4-(4-thiomorpholinylmethyl)phenol, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of 2-nitro-4-(4-thiomorpholinylmethyl)phenol in vivo.
Scientific Research Applications
2-nitro-4-(4-thiomorpholinylmethyl)phenol has been studied extensively for its potential applications in various fields of science. The compound has been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties. 2-nitro-4-(4-thiomorpholinylmethyl)phenol has also been investigated for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-nitro-4-(thiomorpholin-4-ylmethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-11-2-1-9(7-10(11)13(15)16)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXRCGUZVASSAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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